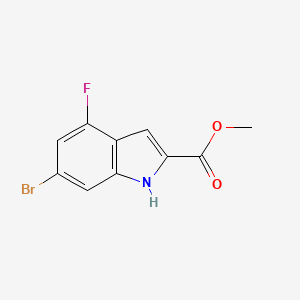

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate” is an indole derivative . Indole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . They are used as building blocks in the synthesis of various drug intermediates .

Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Reaction and Derivative Synthesis

Methyl indole derivatives serve as critical intermediates in the synthesis of complex molecules. For example, the reaction of methyl indole carboxylates with bromine or other halogens can lead to regioselective dibromination, which is a crucial step in the synthesis of various bromoindoles with applications in natural and non-natural compound synthesis, including meridianin F and dibromoaplysinopsin derivatives (Parsons et al., 2011). These building blocks are instrumental in constructing molecules with pharmacological relevance.

Fluoroindolecarboxylic Acids

Fluoroindolecarboxylic acids, prepared from corresponding fluoroindoles or chlorinated derivatives, have been synthesized to explore their chemical and biological properties. These acids are essential for developing indole-based compounds with potential therapeutic applications (Schlosser et al., 2006).

Carbazoles and Cyclopent[b]indoles Synthesis

The synthesis of substituted carbazoles and cyclopent[b]indoles from indole derivatives highlights the versatility of methyl indole carboxylates in creating compounds with significant pharmaceutical potential. These synthesized compounds have applications ranging from materials science to drug discovery (Katritzky et al., 1996).

Antiviral Compounds

Brominated indole derivatives have been explored for their antiviral properties. Compounds such as Arbidol, which contain brominated indole moieties, have shown broad-spectrum antiviral activity against enveloped and non-enveloped viruses by inhibiting virus-mediated fusion with target membranes (Boriskin et al., 2008). This research underscores the potential of methyl indole carboxylate derivatives in developing new antiviral therapies.

Fluorescent and Infrared Probes

Derivatives of methyl indole carboxylates have also been developed as fluorescent and infrared probes for biological and chemical studies. These compounds can serve as sensitive tools for studying protein structure, dynamics, and local environmental changes within biological systems (Liu et al., 2020).

Propiedades

IUPAC Name |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMHWODHYSPCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)

![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)